3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline
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Overview
Description
3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom, a methoxybenzyl group, a methyl group, and a nitro group attached to the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline typically involves multiple steps:
Alkylation: The nitroaniline derivative can then be alkylated with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the methoxybenzyl group.
Methylation: Finally, the compound can be methylated using methyl iodide in the presence of a base like sodium hydride to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide or other nucleophiles.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Reduction: 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Fluoro-N-(4-hydroxybenzyl)-N-methyl-2-nitroaniline.
Scientific Research Applications
3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the nitro group may participate in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-aminoaniline: Similar structure but with an amino group instead of a nitro group.
3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-hydroxyaniline: Similar structure but with a hydroxyl group instead of a nitro group.
3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-chloroaniline: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorine atom can influence the compound’s electronic properties, while the nitro group can participate in redox reactions, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-fluoro-N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-17(10-11-6-8-12(21-2)9-7-11)14-5-3-4-13(16)15(14)18(19)20/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDOWIGMOFYBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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